![molecular formula C23H24N4O6S B1221430 4-Methylbenzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester](/img/structure/B1221430.png)
4-Methylbenzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester
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Overview
Description
4-methylbenzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester is a benzenesulfonate ester.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Pathways : Studies have developed methods for synthesizing related compounds, demonstrating the versatility of these chemical structures in organic synthesis (El‐Barbary & Lawesson, 1981).
- Crystal Structure Determination : Research has focused on the structural analysis of similar compounds, highlighting the importance of X-ray crystallography in identifying and confirming the structures of complex organic molecules (Kumarasinghe, Hruby & Nichol, 2009).
Chemical Reactions and Properties
- Chemical Reactivity : Investigations into the reactivity of related compounds have provided insights into their potential applications in various chemical reactions (Agekyan & Mkryan, 2015).
- Intermediate Product Synthesis : Research has shown that similar compounds can serve as intermediate products in the preparation of pharmaceuticals, such as cardiotonic drugs (Lomov, 2019).
Applications in Materials Science
- Polymer Solar Cells : Studies have explored the use of related chemical structures as electron acceptors in polymer solar cells, indicating their potential role in renewable energy technologies (Jin et al., 2016).
Catalysis and Organic Synthesis
- Catalytic Applications : Research has also delved into the use of related compounds as catalysts in organic synthesis, showing their efficiency and selectivity in certain chemical transformations (Hazra et al., 2015).
properties
Product Name |
4-Methylbenzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester |
---|---|
Molecular Formula |
C23H24N4O6S |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H24N4O6S/c1-12-5-8-16(9-6-12)34(30,31)33-17-10-7-15(11-18(17)32-4)21(19-13(2)24-26-22(19)28)20-14(3)25-27-23(20)29/h5-11,21H,1-4H3,(H2,24,26,28)(H2,25,27,29) |
InChI Key |
KEURXGXXXHDSIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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